4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
Overview
Description
4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro group attached to a benzamide structure, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxamide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial metabolic processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis and folate metabolism pathways respectively . The downstream effects include disruption in bacterial cell wall synthesis and DNA replication, leading to bacterial growth inhibition .
Result of Action
The compound’s action results in the suppression of bacterial growth . It also increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxamide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that the compound may play a role in the inhibition of these enzymes, potentially affecting biochemical reactions within the cell .
Cellular Effects
In cellular studies, 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxamide has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxamide involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation, potentially leading to changes in gene expression .
Metabolic Pathways
Given its interactions with enzymes such as enoyl ACP reductase and DHFR , it is likely that the compound may be involved in related metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethyl-1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other advanced techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylpyrrol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRDIXZMSYKZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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